molecular formula C18H16ClN3O2 B4701028 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide

Cat. No. B4701028
M. Wt: 341.8 g/mol
InChI Key: LVUDVNSJTNZWKM-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide, also known as CPNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in the brain. This leads to an increase in inhibitory neurotransmission, which can have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders. It has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide in lab experiments is that it is a selective modulator of GABA-A receptors, which allows researchers to study the effects of these receptors specifically. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research involving 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide. One area of interest is the development of new GABA-A receptor modulators that have longer half-lives and fewer side effects than this compound. Another area of interest is the study of the effects of this compound on other neurotransmitter systems in the brain, such as the glutamate system. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This compound has also been used to study the effects of GABA-A receptor modulators on anxiety and other behavioral responses in animal models.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-11-20-17(23)14-5-3-4-6-15(14)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDVNSJTNZWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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